4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-2-3-12-28-18-10-4-15(5-11-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-8-6-16(23)7-9-17/h4-11H,2-3,12-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQEGQJDGTGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₃OS
- Molecular Weight : 343.42 g/mol
The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antitumor Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antitumor activity. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. In studies involving HepG2 cells (a liver cancer cell line), compounds structurally similar to This compound showed promising results with IC50 values indicating effective inhibition of tumor growth .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of the thieno[3,4-c]pyrazole core contributes to its interaction with various molecular targets involved in cancer progression. The inhibition of histone deacetylases (HDACs) has been suggested as a potential pathway for related compounds .
Enzyme Inhibition
Inhibitory activity against certain enzymes is another notable aspect of this compound's biological profile. For example, similar benzamide derivatives have shown selectivity towards HDAC isoforms, particularly HDAC3, which plays a crucial role in regulating gene expression related to cancer .
Study on Anticancer Effects
A recent study focused on the anticancer effects of thieno[3,4-c]pyrazole derivatives found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that modifications in the side chains significantly influenced the potency and selectivity against various cancer lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 1.30 | Apoptosis induction |
| Compound B | MCF7 | 2.50 | HDAC inhibition |
| 4-butoxy-N-(2-(4-fluorophenyl)-...) | TBD | TBD | TBD |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key analogs include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
